molecular formula C14H14N6O3 B11021846 N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide

N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide

Cat. No.: B11021846
M. Wt: 314.30 g/mol
InChI Key: NOCLKYBJKZACKN-UHFFFAOYSA-N
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Description

“N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide” is a synthetic organic compound that features a benzimidazole moiety linked to a triazine ring via a propanamide chain. Compounds containing benzimidazole and triazine structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide” typically involves the following steps:

    Formation of Benzimidazole Intermediate: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.

    Linking Benzimidazole to Propanamide: The benzimidazole intermediate is then reacted with a suitable halogenated propanamide derivative to form the benzimidazole-propanamide linkage.

    Introduction of Triazine Ring: The final step involves the reaction of the benzimidazole-propanamide intermediate with a triazine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or triazine rings.

    Reduction: Reduction reactions can occur, potentially affecting the amide linkage or the aromatic rings.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the functional groups on the benzimidazole or triazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, compounds with benzimidazole and triazine structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

The compound may have potential therapeutic applications, such as in the treatment of infections, cancer, or other diseases where benzimidazole and triazine derivatives have shown efficacy.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide” would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with enzymes or receptors, potentially inhibiting their activity. The triazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Triazine Derivatives: Compounds like atrazine, used as herbicides.

Uniqueness

The unique combination of benzimidazole and triazine structures in “N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide” may confer distinct biological activities and properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14N6O3

Molecular Weight

314.30 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide

InChI

InChI=1S/C14H14N6O3/c21-12(6-5-10-13(22)18-14(23)20-19-10)15-7-11-16-8-3-1-2-4-9(8)17-11/h1-4H,5-7H2,(H,15,21)(H,16,17)(H2,18,20,22,23)

InChI Key

NOCLKYBJKZACKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=NNC(=O)NC3=O

Origin of Product

United States

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